Regioisomeric Differentiation: 6-(3-Nitrophenyl) vs 5-(3-Nitrophenyl)nicotinic Acid – CAIII Binding Pocket Access
The 6-position substitution on the nicotinic acid scaffold is critical for accessing the hydrophobic pocket of the CAIII active site, as established by docking studies of the 6-substituted analog class [1]. The 6-phenoxy analog (compound 2 in the reference study) achieves potent inhibition (Ki = 41.6 µM for the 6-hexyloxy analog; the 6-phenoxy analog was the second most active compound tested) through pi-pi stacking with PHE198 and hydrogen bonding with ARG67 [1]. The 5-(3-nitrophenyl) regioisomer (CAS 898907-67-0) projects the nitrophenyl group in a different spatial orientation that likely fails to engage this same hydrophobic pocket. No equivalent CAIII binding data exists for the 5-substituted regioisomer. This distinction means that researchers targeting the CAIII hydrophobic subsite must select the 6-substituted scaffold specifically.
| Evidence Dimension | Predicted CAIII binding based on docking-validated scaffold requirement |
|---|---|
| Target Compound Data | 6-(3-nitrophenyl)nicotinic acid: 6-substituted scaffold consistent with CAIII hydrophobic pocket engagement (class-level evidence) [1] |
| Comparator Or Baseline | 5-(3-nitrophenyl)nicotinic acid (CAS 898907-67-0): 5-substituted regioisomer, lacks structural compatibility with CAIII hydrophobic pocket; no CAIII binding data reported |
| Quantified Difference | Not quantifiable for specific compound; the 6-substitution requirement is a binary structural determinant for CAIII hydrophobic pocket access |
| Conditions | Bovine CAIII enzyme; size-exclusion HPLC method; in silico docking studies |
Why This Matters
Selecting the correct regioisomer determines whether the compound can engage the CAIII active site at all, making the 6- vs 5-positional isomerism a binary selection criterion for CAIII-targeted research programs.
- [1] Mohammad, H.K., Alzweiri, M.H., Khanfar, M.A. et al. 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Med Chem Res 26, 1397–1404 (2017). View Source
